molecular formula C18H12BrNO2S B8665479 9-(Benzenesulfonyl)-1-bromocarbazole

9-(Benzenesulfonyl)-1-bromocarbazole

Cat. No.: B8665479
M. Wt: 386.3 g/mol
InChI Key: NSOKYWLNGHYBOH-UHFFFAOYSA-N
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Description

9-(Benzenesulfonyl)-1-bromocarbazole is a halogenated carbazole derivative featuring a bromine atom at the 1-position and a benzenesulfonyl group at the 9-position. Carbazoles are heteroaromatic compounds widely studied for their electronic, optoelectronic, and pharmaceutical applications.

Properties

Molecular Formula

C18H12BrNO2S

Molecular Weight

386.3 g/mol

IUPAC Name

9-(benzenesulfonyl)-1-bromocarbazole

InChI

InChI=1S/C18H12BrNO2S/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)23(21,22)13-7-2-1-3-8-13/h1-12H

InChI Key

NSOKYWLNGHYBOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzenesulfonyl)-1-bromocarbazole typically involves the bromination of 9H-carbazole followed by the introduction of a benzenesulfonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The sulfonylation step involves the reaction of the brominated carbazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-(Benzenesulfonyl)-1-bromocarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted carbazole derivatives.

    Oxidation Reactions: Formation of carbazole-3,6-dione.

    Reduction Reactions: Formation of dihydrocarbazole derivatives.

    Coupling Reactions: Formation of biaryl or styrene derivatives.

Scientific Research Applications

9-(Benzenesulfonyl)-1-bromocarbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Benzenesulfonyl)-1-bromocarbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

a. 9-(4-Bromobutyl)-9H-carbazole

  • Structure : Substituted with a 4-bromobutyl chain at the 9-position instead of a benzenesulfonyl group.
  • Synthesis: Synthesized via alkylation of carbazole with 1,4-dibromobutane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Yield: 89.5% after recrystallization from ethanol .
  • The benzenesulfonyl group in the target compound is electron-withdrawing, which may reduce nucleophilic reactivity at the carbazole core compared to the electron-neutral bromobutyl group.

b. 7-[4-(4-Chlorobenzyloxy)benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Structure : A sulfonated benzazepine derivative with a chlorobenzyloxy substituent and methoxy group.
  • Application : Patented as an antipsychotic agent, highlighting the pharmacological relevance of sulfonated aromatic systems .
  • Key Differences :
    • The benzazepine core contrasts with the carbazole scaffold, altering π-conjugation and electronic properties.
    • The chlorine and methoxy substituents in this compound may enhance metabolic stability compared to bromine in the target compound.
2.2 Physicochemical Properties
Property 9-(Benzenesulfonyl)-1-bromocarbazole (Inferred) 9-(4-Bromobutyl)-9H-carbazole Benzenesulfonyl Chloride
Solubility Likely soluble in ethanol, acetone; insoluble in water Soluble in toluene, ethanol Soluble in ethanol, acetone; insoluble in water
Melting Point Not reported Not reported 14–16°C (decomposes at 252°C)
Reactivity Electron-deficient due to sulfonyl group Alkyl halide reactivity Highly reactive (corrosive, hydrolyzes readily)
Log Pow (Octanol/Water) Estimated >2.94 (similar to benzenesulfonyl group) Not reported 2.94
2.3 Reactivity and Stability
  • Benzenesulfonyl Group :
    • Imparts stability against oxidation but may decompose under heat or light, releasing sulfur oxides (SOx) and halides .
    • Incompatible with strong oxidizing agents, a trait shared with benzenesulfonyl chloride .
  • Bromine Substituent :
    • The 1-position bromine likely participates in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to other bromocarbazoles.
    • Compared to chlorine in the benzazepine derivative , bromine’s larger atomic radius may enhance steric hindrance but improve leaving-group ability.

Research Implications and Gaps

  • Synthesis Optimization : While 9-(4-bromobutyl)-9H-carbazole achieves high yields (89.5%) , the target compound’s synthesis may require modified conditions due to the sulfonyl group’s steric and electronic effects.
  • Application Potential: The antipsychotic activity of sulfonated benzazepines suggests possible CNS applications for this compound, though pharmacological data are absent in the evidence.

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